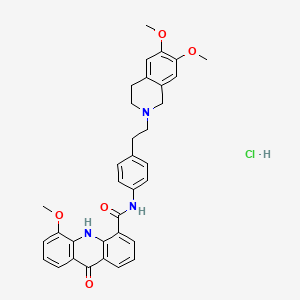
エラクリダール塩酸塩
概要
説明
Elacridar hydrochloride is a potent inhibitor of permeability glycoprotein (P-glycoprotein) and breast cancer resistance protein. It is primarily used as an oral bioenhancer to target multiple drug resistance in tumors. The compound has shown promise in increasing the bioavailability of co-administered drugs by inhibiting efflux mechanisms that reduce drug absorption .
科学的研究の応用
Elacridar hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a tool to study efflux mechanisms and drug transport across cell membranes.
Biology: The compound helps in understanding the role of permeability glycoprotein and breast cancer resistance protein in cellular processes.
Medicine: Elacridar hydrochloride is investigated for its potential to enhance the efficacy of chemotherapeutic agents by overcoming drug resistance in cancer cells.
作用機序
エラクリダール塩酸塩は、幅広い基質特異性を有するATP依存性排出ポンプである透過性糖タンパク質と乳癌耐性タンパク質を阻害することによって機能します。これらのトランスポーターを阻害することにより、エラクリダール塩酸塩は共同投与された薬物のバイオアベイラビリティを高め、より高い治療用血漿濃度を達成することができます。 この阻害は、腫瘍における薬物耐性を克服し、化学療法薬の有効性を高めるのに役立ちます .
類似化合物:
タリキダール: 透過性糖タンパク質の別の強力な阻害剤であり、同様の用途で使用されます。
ゾスキダール: 第3世代の透過性糖タンパク質阻害剤であり、同等の特性を持っています。
ラニキダール: 透過性糖タンパク質を阻害し、薬物のバイオアベイラビリティを高める能力で知られています。
エラクリダール塩酸塩の独自性: エラクリダール塩酸塩は、透過性糖タンパク質と乳癌耐性タンパク質の両方を二重に阻害するため、薬物耐性を克服するための汎用性の高いツールとして際立っています。 幅広い薬物のバイオアベイラビリティを高める能力は、その独自性をさらに高めています .
準備方法
合成経路と反応条件: エラクリダール塩酸塩は、以下の重要なステップを含む多段階プロセスによって合成できます。
コア構造の形成: 合成は、5-メトキシ-9-オキソ-9,10-ジヒドロアクリジン-4-カルボン酸の調製から始まります。
カップリング反応: この中間体は、2-(1H-ベンゾトリアゾール-1-イル)-1,1,3,3-テトラメチルウロニウムテトラフルオロホウ酸塩の存在下、N,N-ジメチルホルムアミドを使用して、4-[2-(6,7-ジメトキシ-1,2,3,4-テトラヒドロイソキノリンイル)エチル]アニリンとカップリングされます。
工業生産方法: エラクリダール塩酸塩の工業生産には、同様の合成経路が用いられますが、より大規模に行われます。このプロセスには、高い収率と純度を確保するために、反応条件の最適化が含まれます。 結晶化や凍結乾燥などの技術が、最終生成物を所望の形態で得るために使用されます .
3. 化学反応解析
反応の種類: エラクリダール塩酸塩は、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化して対応する酸化物を形成することができます。
還元: 還元反応は、エラクリダール塩酸塩をその還元型に変換することができます。
置換: この化合物は、特に求核剤の存在下で、置換反応を起こすことができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
置換: アミンやチオールなどの求核剤は、制御された条件下で使用されます。
主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化は酸化物を生成する可能性がありますが、還元はエラクリダール塩酸塩の還元誘導体を生成する可能性があります .
4. 科学研究への応用
エラクリダール塩酸塩は、科学研究において幅広い用途を持っています。
化学: それは、排出機構や細胞膜を介した薬物の輸送を研究するためのツールとして使用されます。
生物学: この化合物は、透過性糖タンパク質と乳癌耐性タンパク質が細胞プロセスにおいて果たす役割を理解するのに役立ちます。
医学: エラクリダール塩酸塩は、癌細胞における薬物耐性を克服することにより、化学療法薬の有効性を高める可能性について調査されています。
化学反応の分析
Types of Reactions: Elacridar hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert elacridar hydrochloride to its reduced forms.
Substitution: The compound can undergo substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of elacridar hydrochloride .
類似化合物との比較
Tariquidar: Another potent inhibitor of permeability glycoprotein, used in similar applications.
Zosuquidar: A third-generation permeability glycoprotein inhibitor with comparable properties.
Laniquidar: Known for its ability to inhibit permeability glycoprotein and enhance drug bioavailability.
Uniqueness of Elacridar Hydrochloride: Elacridar hydrochloride stands out due to its dual inhibition of permeability glycoprotein and breast cancer resistance protein, making it a versatile tool in overcoming drug resistance. Its ability to enhance the bioavailability of a wide range of drugs further adds to its uniqueness .
特性
IUPAC Name |
N-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]-5-methoxy-9-oxo-10H-acridine-4-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H33N3O5.ClH/c1-40-28-9-5-7-26-32(28)36-31-25(33(26)38)6-4-8-27(31)34(39)35-24-12-10-21(11-13-24)14-16-37-17-15-22-18-29(41-2)30(42-3)19-23(22)20-37;/h4-13,18-19H,14-17,20H2,1-3H3,(H,35,39)(H,36,38);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQOJZZHRYSSFJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1NC3=C(C2=O)C=CC=C3C(=O)NC4=CC=C(C=C4)CCN5CCC6=CC(=C(C=C6C5)OC)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H34ClN3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30932123 | |
| Record name | N-{4-[2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl]phenyl}-5-methoxy-9-oxo-9,10-dihydroacridine-4-carboxamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30932123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
600.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143851-98-3, 178436-75-4 | |
| Record name | Elacridar hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143851983 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GF 120918A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0178436754 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-{4-[2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl]phenyl}-5-methoxy-9-oxo-9,10-dihydroacridine-4-carboxamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30932123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ELACRIDAR HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NX2BHH1A5B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


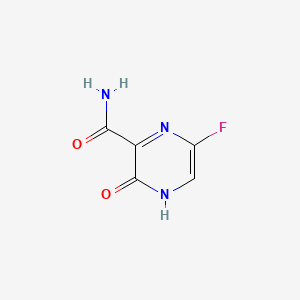
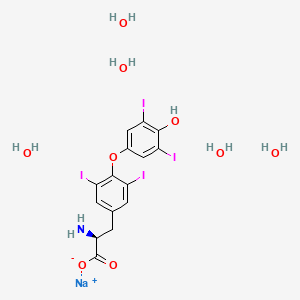
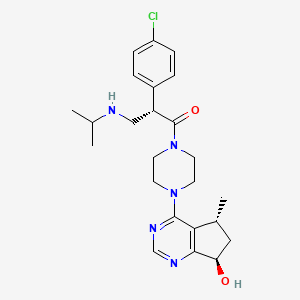
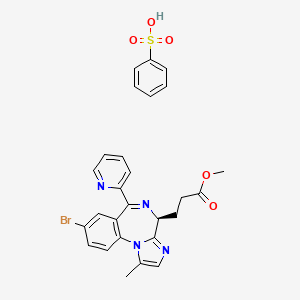
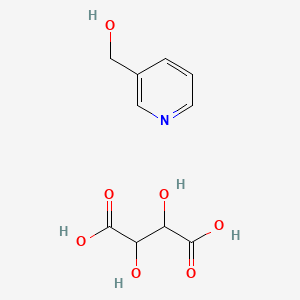
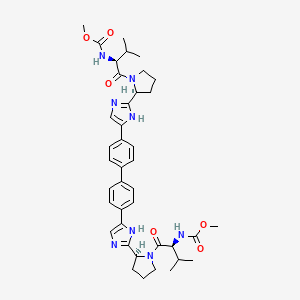
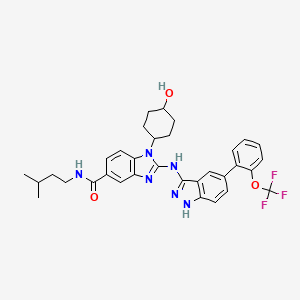
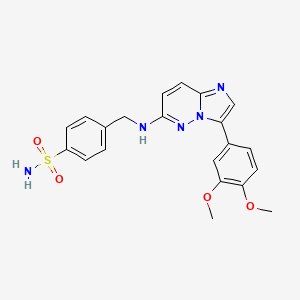
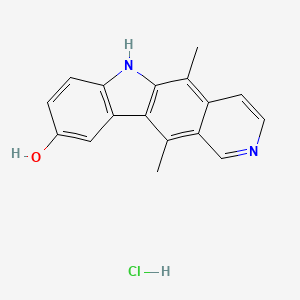
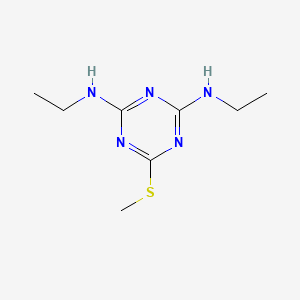


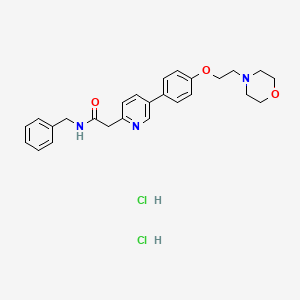
![2-[4-[[4-(2-chlorophenyl)-1,3-thiazol-2-yl]methoxy]-2-methylphenoxy]acetic acid](/img/structure/B1662810.png)
